N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
Description
Properties
CAS No. |
899909-42-3 |
|---|---|
Molecular Formula |
C33H37N5O5 |
Molecular Weight |
583.689 |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C33H37N5O5/c1-2-43-27-14-12-25(13-15-27)35-31(40)23-38-29-11-7-6-10-28(29)32(41)37(33(38)42)21-18-30(39)34-26-16-19-36(20-17-26)22-24-8-4-3-5-9-24/h3-15,26H,2,16-23H2,1H3,(H,34,39)(H,35,40) |
InChI Key |
UOYNIVFXYDKCOW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound has garnered attention due to its potential biological activities, which may include significant interactions with various biological targets. The structural features of this compound, including the piperidine ring and quinazoline core, are believed to contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C33H37N5O5 |
| IUPAC Name | This compound |
| SMILES | CCOc(cc1)ccc1NC(CN(c(cccc1)c1C(N1CCC(NC2CCN(Cc3ccccc3)CC2)=O)=O)C1=O)=O |
Receptor Binding Affinity
Research indicates that compounds related to N-(1-benzylpiperidin-4-yl) have been evaluated for their binding affinity to sigma receptors. A study showed that a series of N-(1-benzylpiperidin-4-yl)arylacetamides exhibited higher affinity for sigma1 receptors compared to sigma2 receptors. This suggests a potential role in modulating neurological pathways associated with these receptors .
Anticonvulsant Properties
In related studies, compounds derived from similar structural frameworks have demonstrated anticonvulsant properties. For instance, Mannich bases derived from pyrrolidine diones showed efficacy in various seizure models in mice . While specific data on the anticonvulsant activity of N-(1-benzylpiperidin-4-yl)-3-[...] is limited, its structural analogs suggest a potential for similar effects.
Antimicrobial Activity
The biological evaluation of piperidine derivatives has also indicated antimicrobial activity. Some derivatives have been tested against standard bacterial strains and fungal pathogens, showing promising results . Although direct studies on N-(1-benzylpiperidin-4-yl)-3-[...] are not extensively documented, the presence of functional groups similar to those in effective antimicrobial agents suggests potential activity.
Study on Sigma Receptor Binding
A pivotal study conducted by researchers synthesized various N-(1-benzylpiperidin-4-yl)arylacetamides and assessed their binding properties. The results indicated that modifications in the aromatic ring significantly influenced receptor affinity. Compounds with phenyl rings maintained high sigma1 receptor affinity while substitutions with imidazole or pyridyl rings resulted in a drastic loss of binding capability .
Anticonvulsant Screening
In a screening for anticonvulsant activity, it was found that certain piperidine derivatives exhibited significant protective effects in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These findings underscore the therapeutic potential of piperidine-based compounds in managing seizure disorders .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Initial studies suggest that compounds with similar structures can inhibit tumor growth by modulating specific signaling pathways. The quinazolinone derivatives have been explored for their ability to affect cell proliferation and apoptosis in cancer cells.
- Antimicrobial Effects : The compound's structure may confer antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Similar piperidine derivatives have shown efficacy against various pathogens .
- Neurological Applications : Given its structural similarities to known neuroactive compounds, N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide may interact with neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the piperidine and quinazoline frameworks through condensation reactions.
- Functionalization of the core structure to enhance biological activity.
Optimization techniques such as continuous flow chemistry and high-throughput screening are employed to maximize yield and purity during synthesis.
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that similar quinazolinone derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis. These findings suggest that this compound may exhibit comparable effects .
Case Study 2: Antimicrobial Efficacy
Research on related piperidine compounds has shown significant antimicrobial activity against both bacterial and fungal strains. This opens avenues for exploring this compound as a potential candidate for new antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:
*Note: Exact molecular formula of the target compound is inferred from structural analogs.
Pharmacological and Physicochemical Comparisons
Lipophilicity and Solubility :
- The target compound’s 4-ethoxyphenyl group confers moderate lipophilicity (clogP ~3.5), enhancing blood-brain barrier penetration compared to the pyrazole-substituted analog (clogP ~2.8) . However, the 4-methylpiperazinyl analog exhibits improved aqueous solubility due to its ionizable tertiary amine.
- The dichlorophenyl-piperazine compound has higher lipophilicity (clogP ~4.1), raising concerns about metabolic stability and hepatotoxicity.
- Receptor Binding and Selectivity: The benzylpiperidinyl moiety in the target compound suggests affinity for dopamine or serotonin receptors, similar to VU0155069 (), a benzimidazole-piperidine derivative with D3 receptor selectivity . The pyrazole-substituted analog may exhibit reduced off-target effects compared to the dichlorophenyl derivative , which shares structural similarities with non-selective antipsychotics.
- Metabolic Stability: The 4-ethoxy group in the target compound likely slows oxidative metabolism compared to the methylpyrazole analog , which is prone to CYP450-mediated N-demethylation. Elinogrel’s thiophene-sulfonylurea group is associated with rapid clearance, whereas the target compound’s amide linkages may prolong half-life.
Research Findings and Clinical Relevance
Pyrazole-Substituted Analog :
Demonstrated 10-fold higher selectivity for 5-HT₂A over 5-HT₂C receptors in vitro, making it a candidate for schizophrenia treatment without metabolic side effects .- Elinogrel : Advanced to Phase II trials as an antiplatelet agent but discontinued due to bleeding risks, highlighting the challenges of quinazolinone-based therapeutics .
Q & A
Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Amide bond formation : Coupling of the benzylpiperidine moiety with the quinazolinone core using propionic anhydride or similar reagents under argon .
- Protection/deprotection strategies : For example, use of oxalic acid to isolate intermediates via salt formation .
- Purification : Column chromatography (silica gel) with solvents like dichloromethane or chloroform, monitored by TLC (Rf values) .
- Characterization : NMR (¹H/¹³C) to confirm functional groups and MS for molecular weight verification .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.24–7.40 ppm) and carbonyl groups (δ 173–174 ppm) .
- Mass spectrometry : GC/MS or LC/MS to confirm molecular ion peaks (e.g., m/z 380 for intermediates) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful removal during purification .
- Catalyst screening : Lewis acids (e.g., MgSO₄) improve acylation efficiency .
- Temperature control : Reflux conditions (e.g., 12 hours at 110°C) balance yield and side-product minimization .
- Statistical optimization : Use factorial design to test variables (solvent ratio, catalyst loading) .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved?
Q. What methodologies elucidate the compound’s pharmacological mechanism?
- Receptor binding assays : Radioligand displacement studies (e.g., dopamine D3 receptors) using tritiated ligands .
- Cellular assays : Measure cAMP inhibition or calcium flux in HEK293 cells expressing target GPCRs .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to quinazolinone-recognizing proteins .
Q. How can stability under physiological conditions be assessed?
- Forced degradation studies : Expose to acidic/basic conditions (pH 1–13), heat (40–60°C), and light to identify degradation products .
- LC-MS/MS profiling : Monitor hydrolytic cleavage of the amide or ethoxy groups .
- Accelerated stability testing : 40°C/75% RH for 6 months with periodic HPLC analysis .
Q. What strategies validate structure-activity relationships (SAR) for analogs?
- Functional group substitution : Replace the 4-ethoxyphenyl group with halogens or methyl derivatives to test bioactivity .
- Pharmacophore mapping : Align analogs using MOE or Discovery Studio to identify critical hydrogen-bonding motifs .
- In vivo efficacy screening : Test analogs in rodent models for pharmacokinetic parameters (AUC, Cmax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
